

(Rac)-AZD 6482: Application Notes and Protocols for Researchers

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Compound of Interest		
Compound Name:	(Rac)-AZD 6482	
Cat. No.:	B15541011	Get Quote

Audience: Researchers, scientists, and drug development professionals.

(Rac)-AZD 6482, also known as KIN-193, is a potent and selective inhibitor of the β isoform of phosphoinositide 3-kinase (PI3K β).[1][2] This document provides detailed information on its solubility in various solvents, protocols for its use in common laboratory experiments, and an overview of its mechanism of action within the PI3K/Akt signaling pathway.

Solubility Data

(Rac)-AZD 6482 exhibits varying solubility across different common laboratory solvents. It is highly soluble in dimethyl sulfoxide (DMSO) but has limited to no solubility in aqueous solutions. For optimal results, it is crucial to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[1]



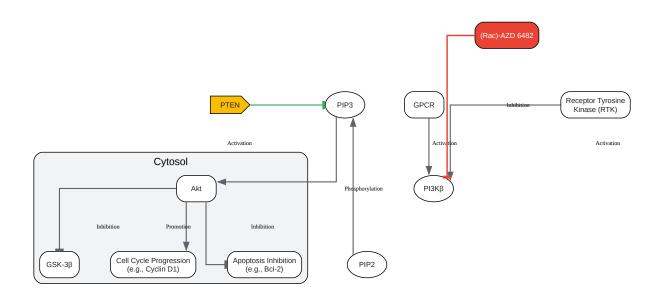
Solvent	Solubility (mg/mL)	Molar Concentration (mM)	Notes
DMSO	50 - 82 mg/mL	122.41 - 200.75 mM	Use of ultrasonic treatment may be necessary to fully dissolve the compound.[1] It is strongly recommended to use newly opened, anhydrous DMSO.[1]
Ethanol	10 mg/mL	~24.48 mM	-
Water	Insoluble	-	-

Molecular Weight of (Rac)-AZD 6482: 408.45 g/mol [1][3]

Mechanism of Action: PI3K/Akt Signaling Pathway

(Rac)-AZD 6482 selectively inhibits PI3Kβ, a key enzyme in the PI3K/Akt signaling cascade.[2] This pathway is crucial for regulating cell growth, survival, proliferation, and motility.[4] In many cancer types, particularly those with a loss of the tumor suppressor PTEN, this pathway is hyperactivated.[1][5] By inhibiting PI3Kβ, AZD 6482 blocks the phosphorylation of PIP2 to PIP3, which in turn prevents the activation of downstream effectors like Akt.[4] This leads to decreased phosphorylation of Akt and its subsequent targets, such as GSK-3β, ultimately resulting in induced apoptosis and cell cycle arrest in susceptible cell lines.[5]





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Caption: Inhibition of the PI3K/Akt pathway by (Rac)-AZD 6482.

Experimental ProtocolsPreparation of Stock Solutions

Objective: To prepare a high-concentration stock solution of **(Rac)-AZD 6482** for subsequent dilution into working concentrations.

Materials:

- **(Rac)-AZD 6482** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)



- Sterile, conical-bottom polypropylene tubes
- Vortex mixer
- Ultrasonic water bath

Procedure:

- Equilibrate the (Rac)-AZD 6482 vial to room temperature before opening.
- Weigh the desired amount of powder in a sterile microcentrifuge tube.
- Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mg/mL or 122.41 mM).
- Vortex the solution vigorously for 1-2 minutes to aid dissolution.
- If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.[1]
- Once fully dissolved, aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
- Store the stock solution aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[1]

Stock Solution Dilution Calculator:



Desired Concentration	Volume of DMSO to add to 1 mg of (Rac)-AZD 6482	Volume of DMSO to add to 5 mg of (Rac)-AZD 6482	Volume of DMSO to add to 10 mg of (Rac)-AZD 6482
1 mM	2.4483 mL	12.2414 mL	24.4828 mL
5 mM	0.4897 mL	2.4483 mL	4.8966 mL
10 mM	0.2448 mL	1.2241 mL	2.4483 mL
Table adapted from MedChemExpress data.[1]			

Workflow for Cell-Based Assays

Objective: To treat cultured cells with **(Rac)-AZD 6482** to assess its biological activity (e.g., proliferation, apoptosis, or signaling pathway modulation).

Procedure:

- Prepare Working Solution: On the day of the experiment, thaw an aliquot of the DMSO stock solution. Dilute the stock solution to an intermediate concentration using sterile cell culture medium. Further dilute to the final desired treatment concentrations (e.g., 1 μM, 5 μM, 10 μM) in culture medium. The final concentration of DMSO in the culture medium should be kept constant across all treatments, including the vehicle control, and should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.
- Cell Treatment: Remove the existing medium from the cultured cells and replace it with the
 medium containing the appropriate concentration of (Rac)-AZD 6482 or vehicle control
 (medium with the same final concentration of DMSO).
- Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
- Downstream Analysis: Following incubation, harvest the cells for downstream analysis such as:

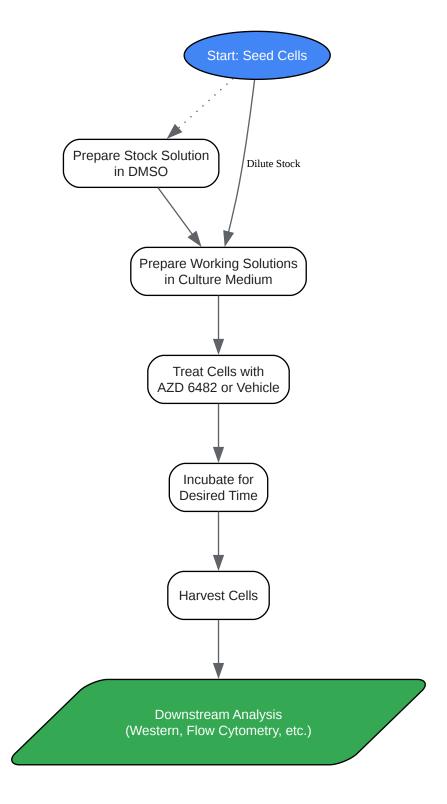






- Western Blotting: To analyze the phosphorylation status of Akt, GSK-3β, and other pathway components.[5]
- Cell Viability/Proliferation Assays (e.g., MTT, CCK-8): To determine the effect of the inhibitor on cell growth.[5]
- Flow Cytometry: To assess apoptosis (e.g., Annexin V staining) or cell cycle arrest.[5]





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Caption: General workflow for in vitro cell-based assays with (Rac)-AZD 6482.



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